![molecular formula C21H19N3O3 B2837270 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoquinoline-1-carboxamide CAS No. 2034456-37-4](/img/structure/B2837270.png)
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoquinoline-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoquinoline-1-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds, such as 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives, has been reported . These compounds were synthesized as PARP1 inhibitors, which play an important role in single-strand DNA break repair processes . A similar synthetic method could potentially be used for the synthesis of “N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoquinoline-1-carboxamide”.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds involve the reaction of 2-aminophenols with alkynones . Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7- endo-dig cyclization .Scientific Research Applications
Hydrolytic Ring Opening Reactions
Research into hydrolytic ring-opening reactions of quinazoline derivatives, similar to the structure of interest, provides insights into their chemical behavior under various conditions. Shemchuk et al. (2010) explored the hydrolysis of ethyl 3-furfuryl-4-oxo-3,4-dihydroquinazoline-2-carboxylate, revealing its transformation under acid, alkaline, or neutral medium into different benzamide derivatives. This study highlights the chemical versatility and potential for creating diverse compounds from quinazoline derivatives (Shemchuk, Chernykh, Levashov, & Sytnik, 2010).
Antimicrobial Agents
The development of antimicrobial agents is a significant area of research for quinazoline and isoquinoline derivatives. For instance, Desai et al. (2011) synthesized a series of compounds with potential antibacterial and antifungal activities, demonstrating the relevance of such derivatives in medicinal chemistry for creating new therapies against infectious diseases (Desai, Dodiya, & Shihora, 2011).
Cytotoxic Activity
The investigation into the cytotoxic activities of compounds, including quinazoline derivatives, is crucial for discovering potential cancer treatments. Bu et al. (2001) synthesized a series of 7-oxo-7H-dibenz[f,ij]isoquinoline and benzo[e]perimidine derivatives with cationic side chains, evaluating their effects on biological activity and showing significant potential in cancer therapy (Bu, Deady, Finlay, Baguley, & Denny, 2001).
Synthesis of Bioactive Molecules
The synthesis of bioactive molecules involving quinazoline derivatives is a key area of research, aiming at identifying compounds with various pharmacological activities. Patel et al. (2009) explored the synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening, indicating the broad applicability of these compounds in drug discovery (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Mechanism of Action
Target of Action
The compound, also known as N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]isoquinoline-1-carboxamide, primarily targets Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .
Mode of Action
The compound interacts with its target, PARP1, and inhibits its function. The inhibition of PARP1 disrupts the single-strand DNA break repair processes, which can lead to cell death, particularly in cancer cells that have defective DNA repair mechanisms .
Biochemical Pathways
The compound affects the Wnt/β-catenin signaling pathway . This pathway is crucial for cell proliferation and differentiation, and its dysregulation is often associated with colorectal cancer . By inhibiting PARP1, the compound disrupts this pathway, potentially leading to the suppression of cancer cell growth .
Result of Action
The primary result of the compound’s action is the inhibition of PARP1, leading to disruption of single-strand DNA break repair processes . This can result in cell death, particularly in cancer cells with defective DNA repair mechanisms . Therefore, the compound has potential as an anticancer agent.
properties
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]isoquinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-19-14-27-18-8-4-2-6-16(18)13-24(19)12-11-23-21(26)20-17-7-3-1-5-15(17)9-10-22-20/h1-10H,11-14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOJPVUXAHJODB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=NC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoquinoline-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.